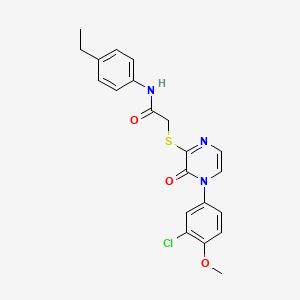

![molecular formula C18H11ClF2N6O2 B2546780 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 888418-12-0](/img/structure/B2546780.png)

2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

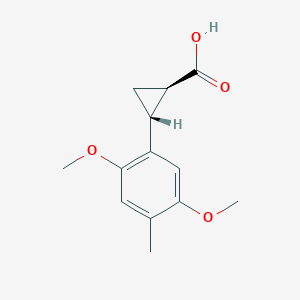

The compound “2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide” is a heterocyclic derivative. It contains a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles . This compound is part of a new set of small molecules that have been synthesized as potential CDK2 inhibitors .

Synthesis Analysis

The synthesis of this compound involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The process yields a series of compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a bioisostere of natural purine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Huisgen 1,3-dipolar cycloaddition reaction . This reaction is facilitated by ultrasonic assistance, leading to good yields .Applications De Recherche Scientifique

Potential Antiasthma Applications

Triazolopyrimidines have been explored for their potential as antiasthma agents. A study described the synthesis and evaluation of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which were found active as mediator release inhibitors, indicating a pathway for the development of new antiasthma pharmaceuticals (Medwid et al., 1990).

Antimalarial Effects

Compounds featuring the triazolopyrimidine moiety have shown antimalarial effects. In a study, 2-(3,4-dichloroanilino)-7-[[(dialkylamino)alkyl]amino]-5-methyl-s-triazolo[1,5-a]pyrimidines were synthesized and evaluated, demonstrating significant antimalarial activity against P. berghei in mice, suggesting their potential in antimalarial drug development (Werbel et al., 1973).

Anticancer Agents

The structural framework of triazolopyrimidines has been utilized to develop anticancer agents with a unique mechanism of tubulin inhibition. One study reported the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents, showcasing their ability to promote tubulin polymerization in vitro without competing with paclitaxel for binding, offering a novel approach to cancer treatment (Zhang et al., 2007).

Amplifiers of Phleomycin

Triazolopyrimidines and similar heterocyclic compounds have been evaluated for their potential to act as amplifiers of phleomycin, an antibiotic with antitumor activity. This application highlights the versatility of triazolopyrimidines in enhancing the efficacy of other therapeutic agents (Brown et al., 1978).

Synthesis of Polycondensed Heterocycles

The chemistry of triazolopyrimidines extends to the synthesis of complex polycondensed heterocycles. For example, reactions involving partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines have been used to create novel mesoionic heterocycles, demonstrating the compound's utility in synthetic organic chemistry and the potential for creating new materials or biologically active molecules (Chernyshev et al., 2014).

Orientations Futures

The compound shows promise as a potential CDK2 inhibitor, with some derivatives demonstrating significant inhibitory activity . Future research could focus on further optimizing the structure of these compounds to enhance their inhibitory activity and selectivity for CDK2 . Additionally, in-depth studies on the compound’s pharmacokinetic properties and in vivo efficacy could be beneficial .

Propriétés

IUPAC Name |

2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClF2N6O2/c19-10-1-4-12(5-2-10)27-17-16(24-25-27)18(29)26(9-22-17)8-15(28)23-14-6-3-11(20)7-13(14)21/h1-7,9H,8H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPIGHBHYQQDGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClF2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

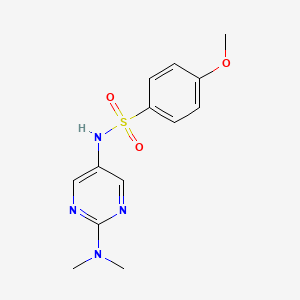

![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B2546699.png)

![N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2546703.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2546705.png)

![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546709.png)

![Methyl 2-[4-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2546711.png)

![3-Chloro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2546714.png)

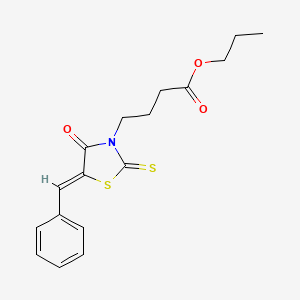

![N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2546719.png)